molecular formula C13H16N2O2 B2782768 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 1424546-07-5

1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione

Cat. No.: B2782768
CAS No.: 1424546-07-5
M. Wt: 232.283
InChI Key: YIOCKUPEZSMILV-UHFFFAOYSA-N
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Description

1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of both alkyne and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione typically involves the reaction of but-2-yn-1-yl and prop-2-yn-1-yl amines with a suitable pyrrolidine-2,5-dione derivative. The reaction is often carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures to prevent side reactions . Potassium carbonate is commonly used as a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated amines.

Scientific Research Applications

1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The alkyne groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This covalent modification can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

    But-2-yn-1-ylamine: A simpler alkyne-containing amine.

    Prop-2-yn-1-ylamine: Another alkyne-containing amine with similar reactivity.

    Pyrrolidine-2,5-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione is unique due to the presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential for diverse applications. Its dual alkyne functionality allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-[2-[but-2-ynyl(prop-2-ynyl)amino]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-5-9-14(8-4-2)10-11-15-12(16)6-7-13(15)17/h2H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOCKUPEZSMILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CCN1C(=O)CCC1=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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